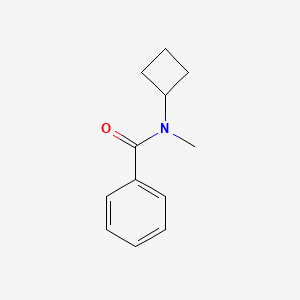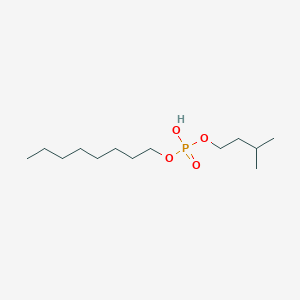
Phosphoric acid, mono(3-methylbutyl) monooctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, mono(3-methylbutyl) monooctyl ester is a type of phosphate ester. Phosphate esters are compounds derived from phosphoric acid and alcohols. They are widely used in various industrial applications due to their unique chemical properties. This particular compound is known for its role in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, mono(3-methylbutyl) monooctyl ester typically involves the esterification of phosphoric acid with 3-methylbutanol and octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, mono(3-methylbutyl) monooctyl ester can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Substitution: May involve reagents like alkyl halides or other electrophiles.
Major Products Formed
Hydrolysis: Phosphoric acid, 3-methylbutanol, and octanol.
Substitution: Various substituted phosphate esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Phosphoric acid, mono(3-methylbutyl) monooctyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphoric acid, mono(3-methylbutyl) monooctyl ester involves its ability to interact with various molecular targets through phosphorylation. This process can modify the activity of proteins and enzymes, thereby influencing various biochemical pathways . The ester can also act as a surfactant, reducing surface tension and aiding in the formation of emulsions .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, mono(3-methylbutyl) diethyl ester
- Phosphoric acid, mono(3-methylbutyl) dipropyl ester
- Phosphoric acid, mono(3-methylbutyl) dibutyl ester
Uniqueness
Phosphoric acid, mono(3-methylbutyl) monooctyl ester is unique due to its specific ester groups, which confer distinct chemical properties. These properties make it particularly useful in applications requiring specific surfactant or emulsifying characteristics .
Propiedades
Número CAS |
4396-06-9 |
|---|---|
Fórmula molecular |
C13H29O4P |
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
3-methylbutyl octyl hydrogen phosphate |
InChI |
InChI=1S/C13H29O4P/c1-4-5-6-7-8-9-11-16-18(14,15)17-12-10-13(2)3/h13H,4-12H2,1-3H3,(H,14,15) |
Clave InChI |
VKAOXRFKUSQLKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


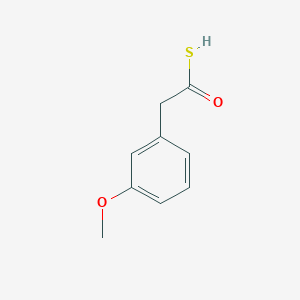
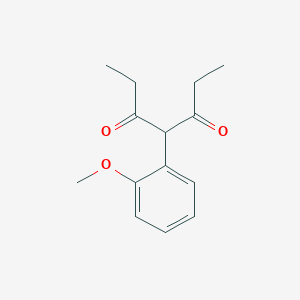

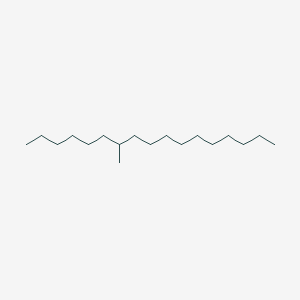
![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
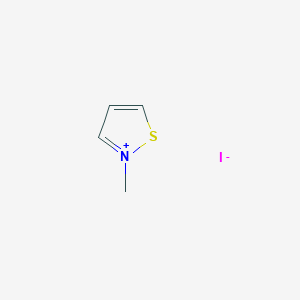
![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
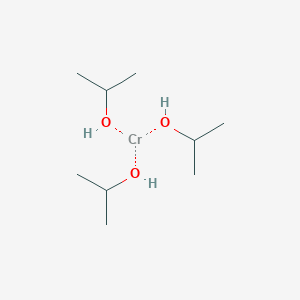
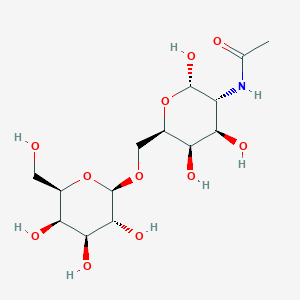
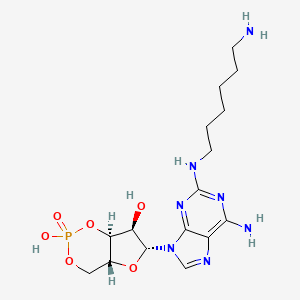
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
